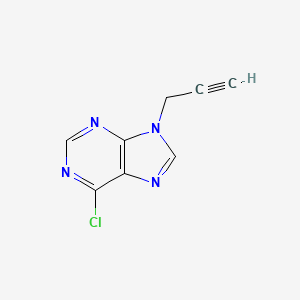![molecular formula C23H43BrO4 B3327564 methyl (3R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate CAS No. 352557-26-7](/img/structure/B3327564.png)
methyl (3R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate
説明
Methyl (3R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate is a synthetic compound that has gained attention in scientific research due to its unique properties. This compound is commonly used in the field of biochemistry and has been the subject of numerous studies in recent years.
作用機序
Methyl (methyl (3R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate inhibits the activity of ACAT by binding to the active site of the enzyme. This prevents the formation of cholesterol esters, which are important components of lipoproteins. Additionally, methyl (methyl (3R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate modulates the expression of genes involved in lipid metabolism by binding to PPAR and SREBP. This leads to the activation of genes involved in fatty acid oxidation and the suppression of genes involved in fatty acid synthesis.
Biochemical and Physiological Effects:
Methyl (methyl (3R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of ACAT and modulates the expression of genes involved in lipid metabolism. Additionally, in vivo studies have shown that methyl (methyl (3R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate reduces plasma cholesterol levels and improves insulin sensitivity in animal models of metabolic syndrome.
実験室実験の利点と制限
One advantage of using methyl (methyl (3R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate in lab experiments is that it is a synthetic compound, which allows for precise control of the experimental conditions. Additionally, this compound has been well-characterized in terms of its mechanism of action and biochemical effects. However, one limitation of using methyl (methyl (3R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate in lab experiments is that it may not accurately reflect the complex interactions that occur in vivo.
将来の方向性
There are a number of future directions for research on methyl (methyl (3R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate. One area of research could focus on the development of more potent and selective inhibitors of ACAT. Additionally, future studies could investigate the effects of this compound on other metabolic pathways, such as glucose metabolism and inflammation. Finally, there is potential for the development of novel therapeutics based on the mechanisms of action of methyl (methyl (3R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate.
科学的研究の応用
Methyl (methyl (3R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate has been used in scientific research to study the mechanisms of lipid metabolism and the regulation of gene expression. This compound has been shown to inhibit the activity of acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in the synthesis of cholesterol esters. Additionally, methyl (methyl (3R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate has been shown to modulate the expression of genes involved in lipid metabolism, including peroxisome proliferator-activated receptor (PPAR) and sterol regulatory element-binding protein (SREBP).
特性
IUPAC Name |
methyl (3R)-3-(2-bromooctanoyloxy)tetradecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43BrO4/c1-4-6-8-10-11-12-13-14-15-17-20(19-22(25)27-3)28-23(26)21(24)18-16-9-7-5-2/h20-21H,4-19H2,1-3H3/t20-,21?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKQMIIFKLSPRZ-VQCQRNETSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC)OC(=O)C(CCCCCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)OC)OC(=O)C(CCCCCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide](/img/structure/B3327487.png)
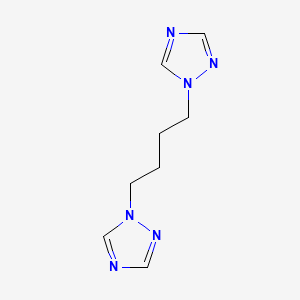
![4-{[(Methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B3327505.png)
![(2S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B3327512.png)
![Methyl 4-{[(methylamino)carbothioyl]amino}benzoate](/img/structure/B3327519.png)
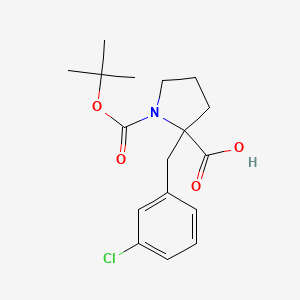
![5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B3327540.png)
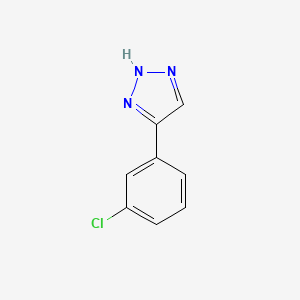
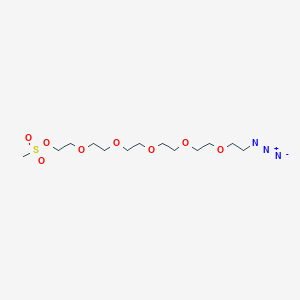
![Pyrido[2,3-b]pyrazin-2(1h)-one](/img/structure/B3327559.png)

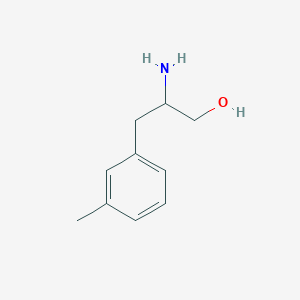
![6-Amino-3-(tert-butyl)-4-(2-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3327579.png)
